Cas no 1806531-15-6 (Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate)

Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for designing bioactive compounds. The presence of both hydroxyl and ester functional groups allows for versatile chemical modifications, facilitating its use as an intermediate in heterocyclic chemistry. Its structural features contribute to improved binding affinity and selectivity in target interactions. The compound exhibits favorable solubility in organic solvents, enabling efficient handling in synthetic applications. Its stability under standard storage conditions ensures reliable performance in research and industrial processes.
Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate structure
1806531-15-6 structure
商品名:Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate
CAS番号:1806531-15-6
MF:C9H8F3NO3
メガワット:235.15993309021
CID:4907703

Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate
    • インチ: 1S/C9H8F3NO3/c1-16-7(15)4-5-8(9(10,11)12)6(14)2-3-13-5/h2-3H,4H2,1H3,(H,13,14)
    • InChIKey: ZKCZMPHTWPLDTM-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C=CNC=1CC(=O)OC)=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 382
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 0.8

Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029003443-250mg
Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate
1806531-15-6 95%
250mg
$980.00 2022-03-31
Alichem
A029003443-1g
Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate
1806531-15-6 95%
1g
$2,866.05 2022-03-31
Alichem
A029003443-500mg
Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate
1806531-15-6 95%
500mg
$1,752.40 2022-03-31

Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate 関連文献

Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetateに関する追加情報

Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806531-15-6): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate, identified by its CAS number 1806531-15-6, is a significant compound in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. Its unique structural features, including the presence of a trifluoromethyl group and a hydroxyl moiety, contribute to its versatility in drug design and development.

The trifluoromethyl group, a key structural element in this compound, is renowned for its ability to enhance metabolic stability and binding affinity to biological targets. This property makes it an attractive moiety in medicinal chemistry, particularly for designing drugs with improved pharmacokinetic profiles. Recent studies have highlighted the role of trifluoromethyl-substituted compounds in the development of antiviral and anti-inflammatory agents, where the electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in modulating biological activity.

In addition to the trifluoromethyl group, the hydroxyl group in Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate provides a site for further functionalization, enabling the synthesis of more complex derivatives. This flexibility is particularly valuable in drug discovery pipelines, where structural modifications can fine-tune pharmacological properties such as solubility, bioavailability, and target specificity. The pyridine core of the molecule also contributes to its pharmacological relevance, as pyridine derivatives are widely recognized for their role in various therapeutic applications.

Recent advancements in synthetic methodologies have further enhanced the accessibility of Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate. Catalytic processes and green chemistry approaches have been developed to improve yield and reduce environmental impact. These innovations align with the growing emphasis on sustainable pharmaceutical practices, ensuring that the production of this intermediate is both efficient and environmentally responsible.

The compound's utility extends beyond its role as a synthetic building block. It has been explored in the development of novel therapeutic agents targeting neurological disorders. For instance, studies have demonstrated its potential in modulating neurotransmitter pathways, which could lead to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability of Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate to interact with biological targets at multiple levels underscores its significance in modern drug discovery.

Moreover, the compound's structural features make it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity. Computational modeling and high-throughput screening techniques have been employed to identify derivatives with improved pharmacological profiles. These efforts are part of a broader trend toward precision medicine, where individual patient characteristics are considered in drug design to optimize therapeutic outcomes.

The synthesis and application of Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate also highlight the importance of interdisciplinary collaboration in pharmaceutical research. Chemists, biologists, and computer scientists work together to develop innovative approaches that leverage computational tools and experimental data. This collaborative spirit is essential for advancing drug discovery and ensuring that new therapies meet the evolving needs of patients worldwide.

In conclusion, Methyl 4-hydroxy-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806531-15-6) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic methodologies and computational techniques, position it as a valuable intermediate in the design of novel therapeutic agents. As research continues to uncover new applications for this compound, its role in addressing critical health challenges will undoubtedly expand.

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